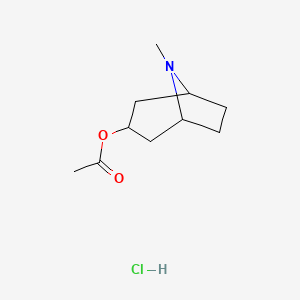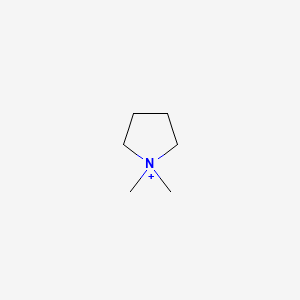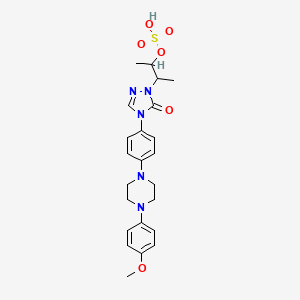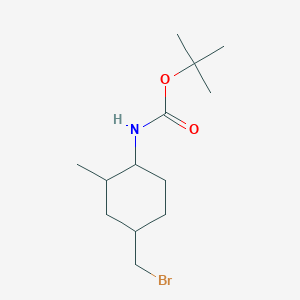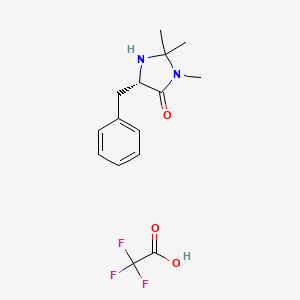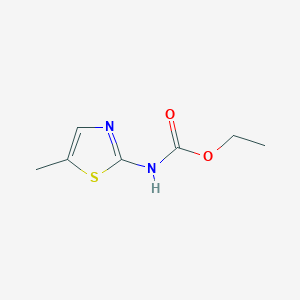
Cinerubin A hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La cinerubina A es un compuesto antraciclínico con la fórmula molecular C42H53NO16 y un peso molecular de 827,87 g/mol . Se utiliza principalmente para fines de investigación y desarrollo y no está destinado a uso medicinal o doméstico . Las antraciclinas son una clase de fármacos utilizados en la quimioterapia del cáncer derivados de la bacteria Streptomyces.
Métodos De Preparación
La preparación de la cinerubina A implica rutas sintéticas complejas y condiciones de reacción. La síntesis suele comenzar con el aislamiento del compuesto de fuentes naturales, seguido de diversas reacciones químicas para obtener la estructura deseada. Los métodos de producción industrial suelen implicar procesos de fermentación utilizando especies de Streptomyces, seguidos de pasos de extracción y purificación .
Análisis De Reacciones Químicas
La cinerubina A experimenta varios tipos de reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el borohidruro de sodio. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados .
Aplicaciones Científicas De Investigación
La cinerubina A tiene una amplia gama de aplicaciones de investigación científica. En química, se utiliza para estudiar la estructura y función de los compuestos antraciclínicos. En biología y medicina, se utiliza para investigar su potencial como agente anticancerígeno debido a su capacidad para intercalar el ADN e inhibir la topoisomerasa II, lo que lleva a la apoptosis en las células cancerosas . En la industria, se utiliza en el desarrollo de nuevos fármacos y agentes terapéuticos .
Mecanismo De Acción
El mecanismo de acción de la cinerubina A implica su capacidad para intercalarse en el ADN, interrumpiendo la estructura del ADN e inhibiendo la acción de la topoisomerasa II. Esto conduce a la formación de roturas de doble cadena de ADN y finalmente induce la apoptosis en las células cancerosas . Los objetivos moleculares y las vías involucradas incluyen la doble hélice del ADN y la enzima topoisomerasa II .
Comparación Con Compuestos Similares
La cinerubina A es similar a otros compuestos antraciclínicos como la doxorrubicina, la daunorrubicina y la epirrubicina. Es única en su estructura molecular específica y en las vías particulares que afecta. Compuestos similares incluyen doxorrubicina, daunorrubicina, epirrubicina e idarubicina .
Propiedades
Fórmula molecular |
C42H53NO16 |
|---|---|
Peso molecular |
827.9 g/mol |
Nombre IUPAC |
methyl 4-[4-(dimethylamino)-5-[4-hydroxy-6-methyl-5-(6-methyl-5-oxooxan-2-yl)oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate |
InChI |
InChI=1S/C42H53NO16/c1-8-42(52)16-27(31-20(35(42)41(51)53-7)13-21-32(37(31)49)38(50)34-25(46)10-9-24(45)33(34)36(21)48)57-29-14-22(43(5)6)39(18(3)55-29)59-30-15-26(47)40(19(4)56-30)58-28-12-11-23(44)17(2)54-28/h9-10,13,17-19,22,26-30,35,39-40,45-47,49,52H,8,11-12,14-16H2,1-7H3 |
Clave InChI |
STUJMJDONFVTGM-UHFFFAOYSA-N |
SMILES canónico |
CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O)N(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



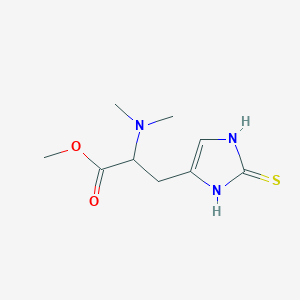
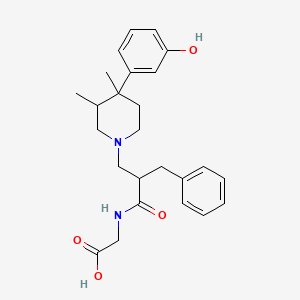
![4-(Hydroxymethyl)-5,5-dimethyl-3-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]cyclohex-2-en-1-one](/img/structure/B12292683.png)
